(6-tert-Butoxycarbonylamino-1H-indazol-3-yl)-acetic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-tert-Butoxycarbonylamino-1H-indazol-3-yl)-acetic acid tert-butyl ester is a complex organic compound that features a tert-butoxycarbonyl-protected amino group and an indazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-tert-Butoxycarbonylamino-1H-indazol-3-yl)-acetic acid tert-butyl ester typically involves multiple steps. One common approach is to start with the indazole core, which is then functionalized to introduce the tert-butoxycarbonyl-protected amino group and the acetic acid tert-butyl ester moiety. The reaction conditions often involve the use of coupling reagents and protecting groups to ensure selective reactions and high yields .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
(6-tert-Butoxycarbonylamino-1H-indazol-3-yl)-acetic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the indazole ring or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can lead to more saturated derivatives.
Wissenschaftliche Forschungsanwendungen
(6-tert-Butoxycarbonylamino-1H-indazol-3-yl)-acetic acid tert-butyl ester has several scientific research applications:
Biology: The compound’s structural features make it useful in the study of enzyme interactions and protein-ligand binding.
Wirkmechanismus
The mechanism of action of (6-tert-Butoxycarbonylamino-1H-indazol-3-yl)-acetic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound shares the tert-butyl ester and indazole features but differs in its additional functional groups.
tert-Butyloxycarbonyl-protected amino acids: These compounds are similar in having the tert-butoxycarbonyl-protected amino group but differ in their core structures.
Eigenschaften
Molekularformel |
C18H25N3O4 |
---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
tert-butyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]-2H-indazol-3-yl]acetate |
InChI |
InChI=1S/C18H25N3O4/c1-17(2,3)24-15(22)10-14-12-8-7-11(9-13(12)20-21-14)19-16(23)25-18(4,5)6/h7-9H,10H2,1-6H3,(H,19,23)(H,20,21) |
InChI-Schlüssel |
XNQKSNOIGQAGOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CC1=C2C=CC(=CC2=NN1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.